Antimicrobial Activity: 2-Fold Lower Potency Against B. subtilis vs. 3-Phenyl Analog
The unsubstituted 3-methyl-3-pyrazolin-5-one (MePzO) exhibits significantly lower antimicrobial activity compared to its 3-phenyl-substituted analog (PhPzO) against Bacillus subtilis. This reduced bioactivity is advantageous when the compound is used as a synthetic intermediate, minimizing off-target biological effects during handling and reaction steps. The study directly compared three pyrazolin-3(5)-ones: MePzO (3-methyl-), PrPzO (3-propyl-), and PhPzO (3-phenyl-) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against B. subtilis |
|---|---|
| Target Compound Data | 1.2 mg/mL |
| Comparator Or Baseline | PhPzO (3-phenyl-5-pyrazolone): 0.625 mg/mL |
| Quantified Difference | PhPzO is 1.92x more potent (MIC 0.625 vs 1.2 mg/mL) |
| Conditions | Agar well diffusion method; MIC determined as lowest concentration inhibiting visible growth after 24h incubation at 37°C [1] |
Why This Matters
For users synthesizing downstream bioactive molecules, the lower intrinsic antimicrobial activity of the methyl derivative reduces the risk of confounding bioactivity in subsequent assays and simplifies handling procedures compared to more bioactive analogs.
- [1] Ahar, L. R., Sadr, M. H., Zare, K., & Tabatabaei, S. M. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 143-147. https://doi.org/10.3329/bjp.v10i1.21166 View Source
